molecular formula C6H16O18P4 B035512 Inositol 1,3,4,5-tetrakisphosphate CAS No. 102850-29-3

Inositol 1,3,4,5-tetrakisphosphate

Cat. No.: B035512
CAS No.: 102850-29-3
M. Wt: 500.08 g/mol
InChI Key: CIPFCGZLFXVXBG-FTSGZOCFSA-N
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Description

Inositol 1,3,4,5-Tetrakisphosphate is a member of the inositol phosphate family, which are signaling molecules involved in various cellular processes. This compound is particularly significant due to its role in cellular signaling pathways, especially in the regulation of calcium release within cells .

Mechanism of Action

Target of Action

Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) primarily targets Inositol-trisphosphate 3-kinase A . This enzyme plays a crucial role in the metabolism of inositol phosphates . Other targets include Cytohesin-2 , Cytohesin-3 , 3-phosphoinositide-dependent protein kinase 1 , RAC-alpha serine/threonine-protein kinase , Pleckstrin homology domain-containing family A member 4 , and Tyrosine-protein kinase BTK .

Mode of Action

Ins(1,3,4,5)P4 is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by the action of Inositol-trisphosphate 3-kinase A . This enzyme specifically phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 . The interaction of Ins(1,3,4,5)P4 with its targets leads to various changes in cellular processes .

Biochemical Pathways

Ins(1,3,4,5)P4 is part of a larger family of inositol phosphates, which are crucial secondary messengers in various cellular processes . It is involved in the regulation of diverse cellular processes such as cell death, energy homeostasis, and cytoskeletal dynamics . Ins(1,3,4,5)P4 also plays a role in the regulation of calcium signaling .

Pharmacokinetics

It is known that ins(1,3,4,5)p4 is a water-soluble compound . More research is needed to fully understand the ADME properties of Ins(1,3,4,5)P4.

Result of Action

The action of Ins(1,3,4,5)P4 results in various molecular and cellular effects. It is known to mediate a survival signal in B cells via a Rasa3–Erk signaling pathway controlling proapoptotic Bim gene expression . It also plays a crucial role in the regulation of innate immunity .

Action Environment

The action of Ins(1,3,4,5)P4 can be influenced by various environmental factors. For instance, its production is dramatically upregulated upon chemoattractant stimulation . This suggests that the action, efficacy, and stability of Ins(1,3,4,5)P4 can be influenced by the cellular environment and specific stimuli .

Biochemical Analysis

Biochemical Properties

Inositol 1,3,4,5-tetrakisphosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with inositol trisphosphate kinases (ITPKs), which play a crucial role in its metabolism . The compound also interacts with inositol polyphosphate multikinase (IPMK), which functions as a primitive ITPK by catalyzing the 3-phosphorylation of Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It plays a vital role in regulating calcium homeostasis by controlling the concentrations of IP3 and IP4 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the same PH domain as phosphatidylinositol 3,4,5 trisphosphate (PtdIns(3,4,5)P3), competing for its binding and thus negatively regulating PtdIns(3,4,5)P3 signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the compound’s kinase activity is dramatically upregulated upon chemoattractant stimulation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized through a series of phosphorylation reactions catalyzed by various inositol phosphate kinases . The compound also plays a crucial role in inositol phosphate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 1,3,4,5-Tetrakisphosphate is synthesized through a series of phosphorylation reactions. The primary precursor, inositol 1,4,5-trisphosphate, is phosphorylated by inositol 1,4,5-trisphosphate 3-kinase to produce this compound . The reaction conditions typically involve the use of ATP as a phosphate donor and require specific kinase enzymes to catalyze the reaction.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using recombinant DNA technology to express the necessary kinases in microbial systems, followed by purification processes to isolate the compound .

Comparison with Similar Compounds

Inositol 1,3,4,5-Tetrakisphosphate is unique among inositol phosphates due to its specific phosphorylation pattern and its role in cellular signaling. Similar compounds include:

This compound is distinct in its ability to specifically bind to and regulate pleckstrin homology domain-containing proteins, making it a critical component of cellular signaling networks .

Properties

IUPAC Name

[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPFCGZLFXVXBG-FTSGZOCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908090
Record name 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102850-29-3
Record name Inositol-1,3,4,5-tetrakisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol 1,3,4,5-tetraphosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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